REACTION_CXSMILES
|
ClC1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1N.[Br:18][C:19]1[CH:24]=[C:23]([Cl:25])[CH:22]=[C:21]([N+:26]([O-])=O)[C:20]=1[Cl:29]>>[Br:18][C:19]1[C:20]([Cl:29])=[C:21]([CH:22]=[C:23]([Cl:25])[CH:24]=1)[NH2:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This material was prepared
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (SiO2, 0-30% EtOAc in heptane)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(N)C=C(C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |